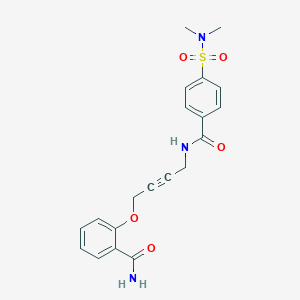
3-(phenylthio)-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(phenylthio)-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)propanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as PTPB and belongs to the class of amide compounds.
科学的研究の応用
Chemical Inhibitors and Drug Metabolism
3-(phenylthio)-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)propanamide, through its structural components, contributes to the field of chemical inhibitors, particularly those affecting cytochrome P450 (CYP) isoforms in human liver microsomes. These inhibitors play a crucial role in understanding drug-drug interactions by selectively inhibiting specific CYP isoforms, crucial for metabolizing a diverse array of pharmaceuticals. This knowledge aids in predicting potential interactions when multiple drugs are administered, highlighting the compound's relevance in pharmacokinetics and drug development research (Khojasteh et al., 2011).
Pyrrolidine in Drug Discovery
The pyrrolidine ring, a component of the compound , is extensively utilized in medicinal chemistry for synthesizing compounds aimed at treating human diseases. The pyrrolidine structure's non-planarity and ability to introduce stereochemistry significantly enhance the three-dimensional coverage of molecules, affecting their biological activity. This makes the pyrrolidine scaffold, and by extension compounds like this compound, valuable in drug discovery and development, especially in creating new compounds with varied biological profiles (Li Petri et al., 2021).
Taste Perception and Dietary Preferences
Interestingly, components related to the phenylthio group in this compound have implications in taste perception research. Studies on phenylthiocarbamide (PTC) and its derivatives contribute to understanding the genetic basis of taste perception, particularly bitterness, which can influence food preferences, dietary habits, and possibly obesity risk in children. This line of research underscores the compound's indirect relevance to nutritional studies and public health interventions (Bartoshuk et al., 1994).
Environmental and Food Safety
Compounds structurally related to this compound are studied for their occurrence, fate, and behavior in aquatic environments, including their potential as weak endocrine disruptors. This research is crucial for assessing the environmental impact of such compounds and their derivatives, contributing to the safety assessment of water sources and aquatic ecosystems (Haman et al., 2015).
特性
IUPAC Name |
3-phenylsulfanyl-N-(4-pyrrolidin-1-ylbut-2-ynyl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2OS/c20-17(10-15-21-16-8-2-1-3-9-16)18-11-4-5-12-19-13-6-7-14-19/h1-3,8-9H,6-7,10-15H2,(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCZUZXDJJYQXGD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC#CCNC(=O)CCSC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

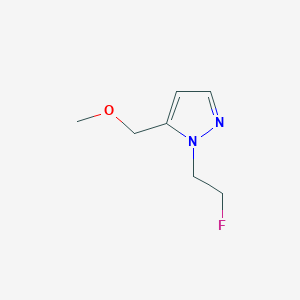
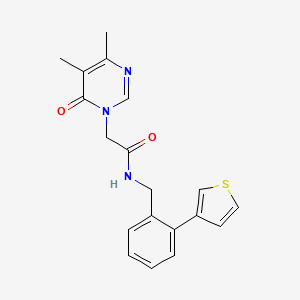
![N-[Cyano-(2,4-dimethoxyphenyl)methyl]-5-fluoro-2-methylbenzamide](/img/structure/B2407857.png)
![1-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-2-methylpropan-1-one](/img/structure/B2407860.png)
![benzo[d][1,3]dioxol-5-yl(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone](/img/structure/B2407862.png)
![2-(allylamino)-5-[(E)-1,3-benzodioxol-5-ylmethylidene]-1,3-thiazol-4(5H)-one](/img/structure/B2407867.png)
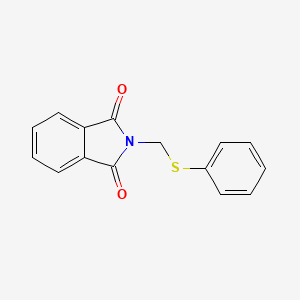
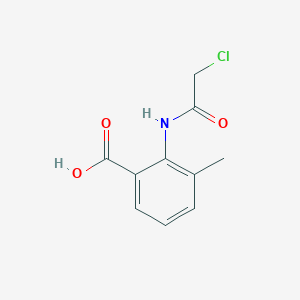

![N-(cyanomethyl)-N-cyclopropyl-1-[(3-fluorophenyl)methyl]piperidine-3-carboxamide](/img/structure/B2407873.png)
![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2-tosylacetamide](/img/structure/B2407874.png)
